
1-ethyl-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
The compound 1-ethyl-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one features a quinolin-4(1H)-one core substituted at position 1 with an ethyl group and at position 3 with a 1,2,4-oxadiazole ring bearing a 2-fluorophenyl moiety. This structure combines the electron-deficient quinoline system with the bioisosteric 1,2,4-oxadiazole, a motif known for enhancing metabolic stability and binding affinity in medicinal chemistry .
Preparation Methods
The synthesis of 1-ethyl-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, including the formation of the oxadiazole ring and the quinoline core. One common synthetic route starts with the condensation of 2-fluorobenzohydrazide with ethyl acetoacetate to form the oxadiazole ring. This intermediate is then subjected to cyclization with 2-aminobenzophenone under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-ethyl-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxadiazole ring to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.
Scientific Research Applications
1-ethyl-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death in cancer cells. The fluorine atom enhances the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one (F418-0583)
Structural Differences :
- Substituent on Oxadiazole : The target compound has a 2-fluorophenyl group, whereas F418-0583 features a 3-chlorophenyl substitution. Chlorine’s higher electronegativity and larger atomic radius may enhance hydrophobic interactions but reduce solubility compared to fluorine .
- Quinoline Modifications: F418-0583 includes a 6-fluoro and 7-(4-methylpiperidin-1-yl) group, which are absent in the target compound. These modifications likely improve blood-brain barrier penetration and target engagement in neurological applications .
Physicochemical Properties :
Property | Target Compound | F418-0583 |
---|---|---|
Molecular Weight (g/mol) | ~378.38* | 452.91 |
logP | ~3.5 (pred.) | 5.15 |
Polar Surface Area (Ų) | ~50.1 (pred.) | 50.11 |
*Predicted based on analogous structures.
The target compound’s fluorine substitution may offer improved metabolic stability due to reduced oxidative metabolism .
Comparison with 1-ethyl-6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Structural Differences :
- Quinoline Substituents: A 6-methyl group is present, which may sterically hinder interactions compared to the unsubstituted quinoline in the target compound.
Synthetic Considerations :
Both compounds utilize Suzuki-Miyaura coupling for oxadiazole-aryl bond formation, but the trifluoromethyl group requires specialized boronic acids or catalysts .
Comparison with 3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile
Structural Differences :
- Oxadiazole Substitution : The 3-pyridinyl group introduces basicity, which may improve solubility but reduce CNS penetration compared to the 2-fluorophenyl group in the target compound .
Spectroscopic Data :
- 1H NMR: The target compound’s ethyl group (δ ~1.4 ppm, triplet) and quinoline protons (δ ~7.5–8.5 ppm) differ markedly from the benzonitrile’s aromatic signals (δ ~7.8–8.3 ppm) .
Antimicrobial Potential
Compounds like 4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline () show efficacy against enteric pathogens via membrane disruption. The target compound’s fluorine substitution may enhance Gram-negative activity by improving outer membrane penetration .
Kinase Inhibition
Analog F418-0583 demonstrates nanomolar inhibition of kinases due to its piperidinyl group’s hydrogen-bonding capacity. The target compound lacks this moiety but may compensate with fluorine’s electrostatic interactions .
Biological Activity
The compound 1-ethyl-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a quinoline moiety and an oxadiazole ring, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H16FN3O, with a molecular weight of approximately 313.34 g/mol. The structure includes:
- Quinoline moiety : A bicyclic structure known for its role in various biological activities.
- Oxadiazole ring : Contributes to the compound's reactivity and interaction with biological targets.
- Fluorophenyl group : Enhances metabolic stability and bioavailability.
Table 1: Structural Information
Property | Value |
---|---|
Molecular Formula | C18H16FN3O |
Molecular Weight | 313.34 g/mol |
CAS Number | Not specified |
IUPAC Name | This compound |
Antimicrobial Properties
Recent studies indicate that compounds with oxadiazole and quinoline structures exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the fluorine atom in the phenyl group is believed to enhance this activity due to increased lipophilicity and improved binding affinity to bacterial enzymes.
Anticancer Activity
Research has demonstrated that quinoline derivatives possess anticancer properties. For example, a related study highlighted that quinoline-based compounds showed substantial antitumor activity against several cancer cell lines, including HepG2 (liver cancer) and SGC-7901 (gastric cancer) . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the oxadiazole ring interacts with specific enzymes or receptors involved in disease pathways. This interaction may inhibit critical enzymatic functions or modulate signaling pathways associated with cell growth and survival.
Case Study 1: Antimicrobial Evaluation
In a comparative study, several oxadiazole derivatives were synthesized and tested for antimicrobial efficacy. The results indicated that compounds with similar structural features to our target compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL against common pathogens .
Case Study 2: Anticancer Screening
A series of quinoline derivatives were screened for their anticancer potential in vitro. One derivative demonstrated an IC50 value of 15 µM against HepG2 cells, indicating promising anticancer activity . This suggests that modifications to the quinoline structure can significantly affect biological potency.
Properties
IUPAC Name |
1-ethyl-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c1-2-23-11-14(17(24)13-8-4-6-10-16(13)23)19-21-18(22-25-19)12-7-3-5-9-15(12)20/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFMBJAZXYYSEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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